molecular formula C21H18O11.C21H18O12 B1142295 Breviscapine CAS No. 116122-36-2

Breviscapine

Cat. No. B1142295
M. Wt: 908.723
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of lithium beta-hydroxypyruvate and related compounds involves hydrothermal methods, solid-state reactions, and other chemical processes. For instance, lithium aluminosilicate inorganic polymers, which could share synthesis pathways or chemical properties with lithium beta-hydroxypyruvate hydrate, are synthesized from clay and lithium hydroxide under alkaline conditions, indicating a route for creating complex lithium-based compounds (S. J. O'connor & K. MacKenzie, 2010).

Molecular Structure Analysis

The molecular structure of lithium compounds is key to understanding their behavior and properties. For example, the hydration structure of lithium ions has been analyzed using quantum-mechanical molecular dynamics simulations, providing insights into the coordination number distributions and bond angles, which are critical for understanding the behavior of lithium beta-hydroxypyruvate hydrate at the molecular level (Hannes H. Loeffler & B. Rode, 2002).

Chemical Reactions and Properties

Chemical reactions involving lithium compounds can reveal the reactivity and potential applications of lithium beta-hydroxypyruvate hydrate. For instance, lithium iron selenide hydroxides exhibit superconductivity, demonstrating the diverse chemical properties and reactions lithium compounds can undergo (Hualei Sun et al., 2014).

Physical Properties Analysis

The physical properties of lithium compounds, such as their thermal behavior and phase transitions, are crucial for their application in materials science. Lithium aluminosilicate inorganic polymers, for instance, undergo various thermal reactions to form ceramic materials, indicating the importance of understanding the physical properties of lithium compounds (S. J. O'connor & K. MacKenzie, 2010).

Chemical Properties Analysis

The chemical properties of lithium beta-hydroxypyruvate hydrate, including its reactivity, stability, and interactions with other compounds, are foundational to its applications in chemistry and materials science. Studies on lithium compounds, such as lithium iron phosphate cathodes for batteries, highlight the importance of chemical properties in the development of lithium-based technologies (Shoufeng Yang et al., 2001).

Scientific Research Applications

  • Cardiovascular Diseases

    • Breviscapine has been used in the treatment of various cardiovascular diseases . It has shown a broad range of cardiovascular pharmacological effects, including vasodilation, protection against ischaemia/reperfusion (I/R), anti-inflammation, anticoagulation, antithrombosis, endothelial protection, myocardial protection, reduction of smooth muscle cell migration and proliferation, anticardiac remodeling, antiarrhythmia, blood lipid reduction, and improvement of erectile dysfunction .
    • In clinical studies, Breviscapine has been used in conjunction with Western medicine for cardiovascular diseases (CVDs) including coronary heart disease, myocardial infarction, hypertension, atrial fibrillation, hyperlipidaemia, viral myocarditis, chronic heart failure, and pulmonary heart disease .
  • Cerebral Infarction and its Sequelae

    • Breviscapine has been widely used in the treatment of cerebral infarction and its sequelae .
    • It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Cerebral Thrombus

    • Breviscapine has been widely used in the treatment of cerebral thrombus .
    • It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Coronary Heart Disease

    • Breviscapine has been widely used in the treatment of coronary heart disease .
    • It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Angina Pectoris

    • Breviscapine has been widely used in the treatment of angina pectoris .
    • It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Kidney Diseases

    • Breviscapine has been used in the treatment of various kidney diseases .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Liver Diseases

    • Breviscapine has been used in the treatment of various liver diseases .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Diabetic Complications

    • Breviscapine has been used in the treatment of diabetic complications .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Glaucoma

    • Breviscapine has been used in the treatment of glaucoma .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Improving Cerebral and Cerebrovascular Ischemia

    • Breviscapine has been used to improve cerebral and cerebrovascular ischemia .
    • It has shown a broad range of pharmacological effects, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Protecting Optic Nerves

    • Breviscapine has been used in the treatment of optic nerve protection .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Anti-inflammatory Properties

    • Breviscapine has been used for its anti-inflammatory properties .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Scavenging Free Radicals

    • Breviscapine has been used for its ability to scavenge free radicals .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
  • Antioxidant Activities

    • Breviscapine has been used for its antioxidant activities .
    • It has shown a broad range of pharmacological effects, such as improving microcirculation, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .

Safety And Hazards

Breviscapine is incompatible with certain drugs, including ampicillin sodium, gentamicin sulfate, chloramphenicol, ciprofloxacin lactate, magnesium sulfate, procaine hydrochloride, cefradine, low molecular weight dextran, furosemide, and acetic acid .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336184
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutellarin

CAS RN

27740-01-8, 116122-36-2
Record name Scutellarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Breviscapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,150
Citations
J Gao, G Chen, H He, C Liu, X Xiong, J Li… - Frontiers in …, 2017 - frontiersin.org
Breviscapine is a crude extract of several flavonoids of Erigeron … vitro studies has shown that breviscapine exerts a broad range … of breviscapine and elucidated its clinical applications. …
Number of citations: 92 www.frontiersin.org
L Wen, T He, AX Yu, S Sun, X Li, J Wei… - The American Journal …, 2021 - World Scientific
… Breviscapine has a broad spectrum of pharmacological … In addition, breviscapine and its analogs have significant value … of the current research on breviscapine, scutellarin, and the …
Number of citations: 22 www.worldscientific.com
J Ye, M Gao, X Guo, H Zhang, F Jiang - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Objectives Prostate cancer, one of the most frequently diagnosed tumors of men, leads to poor quality of life. Previous studies have shown that breviscapine (BRE) exerts therapeutic …
Number of citations: 24 www.sciencedirect.com
LL Lin, AJ Liu, JG Liu, XH Yu, LP Qin… - Journal of …, 2007 - journals.lww.com
Scutellarin is an active molecule existing in Erigeron breviscapus (vant.) Hand-Mazz. The present work was designed to study the antiischemic effects of scutellarin and its mixture with …
Number of citations: 171 journals.lww.com
C Zheng, W Ou, H Shen, Z Zhou, J Wang - BioMed research …, 2015 - hindawi.com
… which DPN was treated with breviscapine and mecobalamin, and … The efficacy of combined therapy with breviscapine and … therapeutic efficacy of breviscapine combining mecobalamin …
Number of citations: 42 www.hindawi.com
X Liu, J Cheng, G Zhang, W Ding, L Duan… - Nature …, 2018 - nature.com
… strategy for the supply of breviscapine by building a yeast cell … engineer yeast to produce breviscapine from glucose. After … two major active ingredients of breviscapine, reach to 108 and …
Number of citations: 171 www.nature.com
P Niu, F Liu, F Lei, J Peng, Y Wang, J Zhao, Z Gao… - Scientific Reports, 2023 - nature.com
… breviscapine on CRC progression have remained unclear. In this study, the role of breviscapine … The findings indicated that breviscapine reduces cell proliferation, migration, and …
Number of citations: 6 www.nature.com
H Zhang, Y Song, Z Li, T Zhang, L Zeng - The American Journal of Surgery, 2016 - Elsevier
… effect of breviscapine on the … breviscapine, it is hypothesized that breviscapine may ameliorate peritoneal adhesions. This study has been the 1st to investigate the effect of breviscapine …
Number of citations: 44 www.sciencedirect.com
HJ Xia, F Qiu, S Zhu, TY Zhang, GX Qu… - Biological and …, 2007 - jstage.jst.go.jp
… on metabolism of breviscapine or scutellarin … breviscapine after oral administration to rats. The present study describes the isolation and identification of ten metabolites of breviscapine…
Number of citations: 55 www.jstage.jst.go.jp
M Wang, C Xie, RL Cai, XH Li, XZ Luo… - The American journal of …, 2008 - World Scientific
Breviscapine is a commercially produced plant extract from … At the highest concentration of breviscapine, the inhibition … potential of breviscapine for treatment of ischemic diseases. …
Number of citations: 44 www.worldscientific.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.